1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

Medicinal Chemistry Neuropharmacology Enzyme Inhibition

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1) is a synthetic organic compound belonging to the class of halogenated benzylamines. Its molecular structure, defined by the formula C14H13BrFN and a molecular weight of 294.16 g/mol, features a benzene ring core substituted with bromine, fluorine, and a benzylaminomethyl group.

Molecular Formula C14H13BrFN
Molecular Weight 294.167
CAS No. 1355247-98-1
Cat. No. B572068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene
CAS1355247-98-1
Synonyms1-BroMo-3-fluoro-2-(benzylaMinoMethyl)benzene
Molecular FormulaC14H13BrFN
Molecular Weight294.167
Structural Identifiers
SMILESC1=CC=C(C=C1)CNCC2=C(C=CC=C2Br)F
InChIInChI=1S/C14H13BrFN/c15-13-7-4-8-14(16)12(13)10-17-9-11-5-2-1-3-6-11/h1-8,17H,9-10H2
InChIKeyAZSFPFGHUNVLDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1): A Halogenated Benzylamine Scaffold for Medicinal Chemistry


1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1) is a synthetic organic compound belonging to the class of halogenated benzylamines. Its molecular structure, defined by the formula C14H13BrFN and a molecular weight of 294.16 g/mol, features a benzene ring core substituted with bromine, fluorine, and a benzylaminomethyl group . This specific substitution pattern imparts distinct physicochemical properties, including a calculated LogP of 4.26890, and positions the compound as a versatile small molecule scaffold in research applications . It is typically supplied as a liquid with a minimum purity specification of 95% .

Why 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Cannot Be Readily Replaced by Close Analogs


In the context of medicinal chemistry and chemical biology, compounds within the halogenated benzylamine class are not interchangeable due to the profound impact of specific substitution patterns on biological activity, metabolic stability, and physicochemical properties. Even minor alterations, such as a positional shift of a single halogen atom, can drastically alter a molecule's lipophilicity, target binding affinity, and in vivo behavior . For instance, while both 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene and its close regioisomer, 2-(benzylaminomethyl)-4-bromo-1-fluorobenzene (CAS 1019558-55-4), share the same molecular formula, their distinct substitution patterns confer unique reactivity and biological profiles, making direct substitution without re-validation of activity and selectivity scientifically unsound .

Quantitative Differentiation of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Against Close Analogs


Monoamine Oxidase B (MAO-B) Inhibitory Potency: 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene vs. Regioisomer 2-(Benzylaminomethyl)-4-bromo-1-fluorobenzene

In a direct comparison of monoamine oxidase B (MAO-B) inhibition, 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1) demonstrated an IC50 of 220,000 nM, while its close regioisomer, 2-(benzylaminomethyl)-4-bromo-1-fluorobenzene (CAS 1019558-55-4), exhibited an IC50 of 270,000 nM under identical assay conditions [1][2]. This represents a quantifiable difference in potency, with the target compound showing approximately 1.23-fold greater inhibitory activity against bovine brain mitochondrial MAO-B.

Medicinal Chemistry Neuropharmacology Enzyme Inhibition

Monoamine Oxidase A (MAO-A) Inhibitory Potency: 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene Demonstrates Enhanced Activity

The target compound, 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1), exhibits an IC50 of 28 nM for the inhibition of bovine brain mitochondrial monoamine oxidase A (MAO-A) [1]. While a direct head-to-head comparison for MAO-A with its closest analog is not available in the public domain, this level of potency is a specific, quantifiable characteristic that can be compared against other scaffolds within the same target class. For context, this is over 7,800-fold more potent than its own activity against MAO-B (220,000 nM), establishing a clear selectivity profile for MAO-A over MAO-B for this specific compound.

Medicinal Chemistry Neuropharmacology Enzyme Inhibition

Physicochemical Differentiation: Calculated LogP of 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene

The calculated partition coefficient (LogP) for 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is 4.26890 . This value quantifies its lipophilicity, a critical parameter influencing membrane permeability, solubility, and in vivo distribution. While this specific value is identical to that calculated for its regioisomer 2-(benzylaminomethyl)-4-bromo-1-fluorobenzene [1], it differentiates the compound from other less lipophilic benzylamine analogs (e.g., unsubstituted or mono-halogenated benzylamines), which would have significantly lower LogP values and, consequently, different ADME profiles.

Medicinal Chemistry Physicochemical Properties Lipophilicity

Recommended Research Applications for 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene (CAS 1355247-98-1)


Scaffold for Designing Selective Monoamine Oxidase A (MAO-A) Inhibitors

Based on its potent and selective inhibition of MAO-A (IC50 = 28 nM), 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a validated starting point for medicinal chemistry programs targeting neurological disorders such as depression and anxiety, where selective MAO-A inhibition is therapeutically relevant [1]. The quantifiable selectivity over MAO-B (over 7,800-fold) provides a clear advantage over non-selective or MAO-B-selective analogs in these research contexts.

Development of CNS-Penetrant Drug Candidates

The high calculated LogP of 4.26890 indicates that derivatives of this compound are predisposed to crossing the blood-brain barrier . This makes the scaffold particularly valuable for research into central nervous system (CNS) disorders, where achieving adequate brain exposure is a primary challenge. Researchers can use this scaffold to design libraries of CNS-penetrant molecules for screening against a variety of neurological targets.

Versatile Building Block for Parallel Synthesis and Library Generation

As a halogenated benzylamine with a secondary amine handle, 1-Bromo-3-fluoro-2-(benzylaminomethyl)benzene is a versatile building block for generating diverse compound libraries through well-established reactions like reductive amination, amide coupling, and N-alkylation . The presence of both bromine and fluorine atoms provides additional orthogonal reactive handles (e.g., for Suzuki or Buchwald-Hartwig cross-coupling) for late-stage functionalization, enabling the rapid exploration of structure-activity relationships.

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